cyanomethyl 4-(1H-pyrrol-1-yl)benzenecarboxylate
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Overview
Description
Cyanomethyl 4-(1H-pyrrol-1-yl)benzenecarboxylate is a compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 . It is a white crystalline powder that belongs to the family of pyrrole carboxylate compounds.
Molecular Structure Analysis
The InChI code for cyanomethyl 4-(1H-pyrrol-1-yl)benzenecarboxylate is 1S/C13H10N2O2/c14-7-10-17-13(16)11-3-5-12(6-4-11)15-8-1-2-9-15/h1-6,8-9H,10H2 . This code provides a detailed description of the molecule’s structure, including the arrangement and connectivity of its atoms.Physical And Chemical Properties Analysis
Cyanomethyl 4-(1H-pyrrol-1-yl)benzenecarboxylate is a solid substance .Scientific Research Applications
Chemical Synthesis
“Cyanomethyl 4-(1H-pyrrol-1-yl)benzoate” is a compound used in chemical synthesis . It has a molecular weight of 226.23 and its linear formula is C13H10N2O2 .
Antibacterial Activity
This compound has been found to have antibacterial properties . A study synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides, which exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial properties .
Antitubercular Activity
In addition to its antibacterial properties, “cyanomethyl 4-(1H-pyrrol-1-yl)benzoate” has also shown potential as an antitubercular agent . The same study that investigated its antibacterial properties also found that some of the synthesized compounds exhibited strong antitubercular properties .
Enzyme Inhibition
The compound has been found to inhibit the activity of certain enzymes. Specifically, it has been found to inhibit the activity of enoyl ACP reductase and DHFR enzymes . This inhibition could potentially be leveraged in the development of new therapeutic agents .
Molecular Docking
Molecular docking studies have been conducted with this compound . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . These findings suggest that the compound could have potential uses in the biological and medical sciences due to its pronounced docking properties .
Drug Development
Given its antibacterial, antitubercular, and enzyme inhibitory properties, as well as its molecular docking properties, “cyanomethyl 4-(1H-pyrrol-1-yl)benzoate” could potentially be used in the development of new drugs . Its various properties make it a promising candidate for further research in this area .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
cyanomethyl 4-pyrrol-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-7-10-17-13(16)11-3-5-12(6-4-11)15-8-1-2-9-15/h1-6,8-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRPMCADPCYWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyanomethyl 4-(1H-pyrrol-1-yl)benzenecarboxylate |
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